Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester

Description

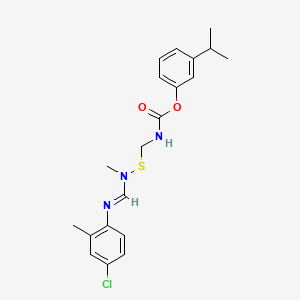

The compound Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester (hereafter referred to by its full IUPAC name) is a carbamate derivative characterized by:

- A 3-(1-methylethyl)phenyl ester group.

- A thioether linkage (S-methyl) bridging the carbamate and a methylamino-imino substituent.

- A 4-chloro-2-methylphenyl aromatic ring with an imino group.

Properties

CAS No. |

104946-78-3 |

|---|---|

Molecular Formula |

C20H24ClN3O2S |

Molecular Weight |

405.9 g/mol |

IUPAC Name |

(3-propan-2-ylphenyl) N-[[(4-chloro-2-methylphenyl)iminomethyl-methylamino]sulfanylmethyl]carbamate |

InChI |

InChI=1S/C20H24ClN3O2S/c1-14(2)16-6-5-7-18(11-16)26-20(25)23-13-27-24(4)12-22-19-9-8-17(21)10-15(19)3/h5-12,14H,13H2,1-4H3,(H,23,25) |

InChI Key |

MBIQQXANVFPOHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CN(C)SCNC(=O)OC2=CC=CC(=C2)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for Carbamate Esters

The commercial synthesis of carbamate derivatives, including complex structures like the subject compound, typically involves one or more of the following chemical reaction pathways:

- Reaction of an isocyanate with an alcohol: This method forms carbamates by nucleophilic attack of an alcohol on an isocyanate group.

- Reaction of an amine with a chloroformate: Amines react with chloroformates to yield carbamate esters.

- Reaction of an isocyanate with an organic oxime: This produces carbamoyl oximes, a related class of compounds.

- Reaction of an organic chlorothioformate with an amine: This pathway forms thiocarbamates, introducing sulfur into the carbamate structure.

- Reaction of an amine with carbon disulfide in the presence of a metal salt: This leads to dithiocarbamates, another sulfur-containing derivative.

Given the presence of a thioether linkage in the compound, the synthetic route likely involves the reaction of an amine with an organic chlorothioformate or related sulfur-containing intermediate.

Specific Considerations for the Target Compound

The compound’s structure features:

- A 4-chloro-2-methylphenyl imino methyl group,

- A methylamino thioether linkage,

- And a 3-(1-methylethyl)phenyl carbamate ester.

A plausible synthetic approach involves:

- Formation of the imino linkage: Condensation of 4-chloro-2-methyl aniline derivatives with formaldehyde or an aldehyde to introduce the imino methyl group.

- Introduction of the thioether linkage: Reaction of the resulting imino intermediate with a chlorothioformate or a related sulfur-containing reagent to form the methylamino thioether.

- Esterification with 3-(1-methylethyl)phenol: Reaction of the intermediate amine-thioether with 3-(1-methylethyl)phenyl chloroformate or an equivalent carbamoyl chloride to form the final carbamate ester.

This stepwise approach aligns with known carbamate synthesis strategies involving amine and chloroformate chemistry combined with sulfur incorporation.

Data Table: Summary of Compound and Preparation-Related Information

Analysis of Preparation Methods

Reaction Pathways and Mechanisms

- The initial condensation step to form the imino group is typically a nucleophilic addition-elimination reaction between an amine and an aldehyde.

- The introduction of the thioether linkage via chlorothioformate and amine reaction proceeds through nucleophilic substitution, where the amine attacks the electrophilic carbon of the chlorothioformate, displacing chloride and forming the thiocarbamate intermediate.

- The final esterification with the 3-(1-methylethyl)phenyl moiety involves nucleophilic attack of the amine-thioether intermediate on the carbamoyl chloride or chloroformate, forming the carbamate ester bond.

Solvent and Temperature Considerations

- Solvents such as acetonitrile or dichloromethane are preferred for their ability to dissolve both organic and sulfur-containing intermediates and to provide an inert medium.

- Temperature control is critical to prevent side reactions such as hydrolysis or decomposition of sensitive intermediates.

- An inert atmosphere (nitrogen or argon) is often employed to prevent oxidation of sulfur-containing groups.

Purification and Crystallization

- The crude product is typically purified by crystallization or chromatographic methods.

- Crystallization may be promoted by seeding or the addition of non-solvents to reduce solubility.

- Washing with cold solvents (below 25°C) helps remove impurities without dissolving the product.

In-Depth Research Findings

- Photodegradation studies on carbamate compounds show that such molecules are susceptible to UV-induced cleavage, particularly at the carbamate and thioether bonds, which is important for understanding stability during synthesis and storage.

- The presence of the chloro and methyl substituents on the phenyl ring affects both the reactivity during synthesis and the biological activity of the final compound.

- Carbamate esters with thioether linkages often show enhanced biological activity but require careful control of reaction conditions to avoid side reactions involving sulfur oxidation or rearrangement.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The imine group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that carbamic acid derivatives can have various biological activities, including:

- Anticancer Properties : Some studies suggest that carbamic acid derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this carbamic acid have been evaluated for their ability to inhibit tumor growth in vitro and in vivo .

- Antidiabetic Effects : Certain carbamic acid derivatives are being investigated for their potential use in managing diabetes by modulating glucose metabolism and insulin sensitivity .

- Neurological Applications : The compound's ability to interact with neurotransmitter systems indicates potential applications in treating neurological disorders .

Applications in Drug Design

Carbamic acids are essential in medicinal chemistry due to their role as intermediates in drug synthesis. This specific derivative can be utilized in:

- Prodrug Formulation : The unique functional groups may allow this compound to serve as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients .

- Protecting Groups : Carbamic acids are often used as protecting groups for amines during synthetic processes, facilitating the construction of complex organic molecules .

Case Studies

Several studies highlight the efficacy of carbamic acid derivatives:

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related carbamic acid derivative exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Diabetes Management : Research has shown that certain carbamate compounds can improve insulin sensitivity in diabetic models, indicating their potential as therapeutic agents for metabolic disorders .

Mechanism of Action

The mechanism of action of carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thioether and carbamate groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Substituent-Driven Lipophilicity and Bioavailability

Lipophilicity, a critical determinant of pharmacokinetics, has been studied for carbamates with varying aryl and alkyl substitutions. For example:

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) exhibit log k (HPLC-derived lipophilicity) values ranging from 2.1 to 4.3, depending on alkyl chain length .

Table 1: Lipophilicity and Substituent Effects

Pharmacological Activity: Role of Basic Substituents

Evidence from early studies on physostigmine analogs highlights the necessity of both a carbamate group and a basic substituent for cholinesterase inhibition . Key comparisons include:

Stability and Metabolic Considerations

Physicochemical Properties

Comparative data from structurally related compounds:

- Carbamic acid, (4-chlorophenyl)-, (1R)-2-[[4-(2-imino-1(2H)-pyridinyl)phenyl]amino]-2-oxo-1-phenylethyl ester: Density: 1.29 g/cm³ pKa: 12.23 (predicted)

- Target Compound : Predicted higher density (~1.3–1.4 g/cm³) due to the 4-chloro-2-methylphenyl group and sulfur atom.

Key Research Findings and Gaps

- Toxicity Profile : Quaternary ammonium analogs (e.g., physostigmine derivatives) show acute toxicity (e.g., respiratory paralysis), while sulfur-containing carbamates like carbisocaine exhibit concentration-dependent biphasic effects. The target compound’s safety remains uncharacterized.

Q & A

Q. Q1. What are the recommended synthetic strategies for preparing this carbamic acid ester, and how can reaction yields be optimized?

Answer: The synthesis of this compound involves multi-step reactions, starting with the formation of the imino-thiomethyl carbamate core. Key steps include:

- Thiocarbamate formation : Reacting 4-chloro-2-methylaniline with thiophosgene to generate the thioisocyanate intermediate, followed by nucleophilic attack by methylamine ().

- Esterification : Coupling the carbamic acid intermediate with 3-isopropylphenol using DCC (dicyclohexylcarbodiimide) as a coupling agent ().

- Yield optimization : Use of anhydrous conditions, controlled temperature (0–5°C for thiophosgene reactions), and catalytic DMAP (4-dimethylaminopyridine) to enhance esterification efficiency. Typical yields range from 20–35%, with purity confirmed via HPLC ().

Q. Q2. How should researchers characterize the structural purity of this compound, and what analytical discrepancies are commonly observed?

Answer:

- Primary techniques :

- NMR : and NMR to confirm substituent positions (e.g., the 4-chloro-2-methylphenyl group and isopropyl ester). Look for singlet peaks at δ 2.3–2.5 ppm (methylamino groups) and δ 1.2–1.4 ppm (isopropyl CH) ().

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion [M+H] at m/z ~425–430 (calculated for CHClNOS).

- Common discrepancies :

Advanced Research Questions

Q. Q3. What in vitro methodologies are suitable for evaluating this compound’s potential as a protease or kinase inhibitor?

Answer:

- Enzyme inhibition assays :

- Kinase targets : Use recombinant kinases (e.g., EGFR or MAPK) in ADP-Glo™ assays. Pre-incubate the compound (1–100 µM) with the kinase, then measure residual activity via luminescence ().

- Protease targets : Fluorescent substrate-based assays (e.g., trypsin-like proteases) with kinetic monitoring of cleavage rates ().

- Data interpretation : IC values <10 µM suggest strong inhibition. Compare to control inhibitors (e.g., staurosporine for kinases).

Q. Q4. How can researchers resolve contradictions in bioactivity data across different cell lines?

Answer: Contradictions often arise due to:

- Cell permeability : Use LC-MS to quantify intracellular compound levels. Poor permeability (e.g., in MCF-7 cells) may require prodrug strategies ().

- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess CYP-mediated degradation. Half-life <30 min indicates rapid metabolism ().

- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan®) to identify non-specific binding.

Q. Q5. What computational approaches are recommended for predicting the compound’s binding mode and toxicity?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., ATP-binding pockets). Prioritize docking poses with hydrogen bonds to backbone amides ().

- Toxicity prediction :

Stability and Degradation Studies

Q. Q6. What are the critical factors affecting the compound’s stability in solution, and how can degradation be minimized?

Answer:

- pH sensitivity : The ester group hydrolyzes rapidly at pH >7. Store solutions in acidic buffers (pH 4–6) at −20°C ().

- Light sensitivity : UV-Vis spectroscopy shows absorbance peaks at 280 nm, indicating photodegradation. Use amber vials for storage ().

- Degradation products : Major degradants include the free carboxylic acid (via ester hydrolysis) and 4-chloro-2-methylaniline (via thiourea cleavage). Monitor via LC-MS/MS.

Advanced Structural Modification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.